5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid
Description
Properties
IUPAC Name |
5-[benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c21-19-12-11-17(13-18(19)20(23)24)27(25,26)22(16-9-5-2-6-10-16)14-15-7-3-1-4-8-15/h1-13H,14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSFAOHTFPQBIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oleum-Mediated Sulfonation of 4-Chlorobenzaldehyde
The European Patent EP0038999B1 details a foundational method for synthesizing 2-chloro-5-formylbenzenesulfonic acid, a critical intermediate. By reacting 4-chlorobenzaldehyde with oleum (20–25% SO₃) at 90–120°C for 6–12 hours, sulfonation occurs preferentially at the para position relative to the chloro substituent. The formyl group directs electrophilic substitution, yielding the sulfonic acid derivative in 70–85% efficiency. Subsequent oxidation of the formyl group to a carboxylic acid (e.g., using KMnO₄ in acidic conditions) generates 2-chloro-5-sulfobenzoic acid, which is then converted to the sulfonyl chloride using PCl₅ or SOCl₂.
Table 1: Reaction Conditions for Oleum Sulfonation
| Parameter | Optimal Range | Yield (%) | Reference |
|---|---|---|---|
| Oleum concentration | 20–25% SO₃ | 78 | |
| Temperature | 90–120°C | 85 | |
| Reaction time | 6–12 hours | 70 |
Sulfamoylation via Amine Coupling
The sulfonyl chloride intermediate reacts with N-benzyl-N-phenylamine to form the target sulfonamide. This step requires anhydrous conditions, typically employing dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) or pyridine as acid scavengers. The reaction proceeds at 0–25°C for 2–4 hours, achieving 65–80% yields.
Diazonium Salt-Mediated Sulfamoylation
Diazotization of 2-Chloro-5-aminobenzoic Acid
US Patent 3,879,402 describes a diazonium salt route starting from 2-chloro-5-aminobenzoic acid. The amino group is diazotized using NaNO₂ and HCl at 0–5°C, forming a diazonium salt that reacts with sulfur dioxide in the presence of CuCl₂ as a catalyst. This generates the sulfonyl chloride intermediate, which is subsequently aminated with N-benzyl-N-phenylamine.
Key Reaction Steps:
- Diazotization:
$$ \text{2-Cl-5-NH}2\text{-C}6\text{H}3\text{COOH} + \text{NaNO}2 + \text{HCl} \rightarrow \text{2-Cl-5-N}2^+\text{-C}6\text{H}_3\text{COOH} $$ - Sulfonation:
$$ \text{Diazonium salt} + \text{SO}2 + \text{CuCl}2 \rightarrow \text{2-Cl-5-SO}2\text{Cl-C}6\text{H}_3\text{COOH} $$ - Amination:
$$ \text{Sulfonyl chloride} + \text{N-Benzyl-N-phenylamine} \rightarrow \text{Target compound} $$
Table 2: Catalytic Efficiency in Diazonium Route
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) | |
|---|---|---|---|---|
| CuCl₂ | 0–5 | 78 | 95 | |
| FeCl₃ | 0–5 | 62 | 88 |
Comparative Analysis of Methods
Table 3: Efficiency and Scalability of Synthetic Routes
Challenges and Optimization Strategies
Byproduct Formation in Sulfonation
Over-sulfonation is a common issue in oleum-based methods, producing disulfonated derivatives. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfamoyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester bond in the sulfamoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of benzoic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid is CHClN\OS, with a molecular weight of 431.89 g/mol. The compound features a chlorobenzoic acid moiety linked to a sulfamoyl group, which enhances its solubility and biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The compound has shown lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, indicating its potential as an effective antimicrobial agent. For instance, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development in treating bacterial infections .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been evaluated in several preclinical models. It has been found to reduce inflammatory markers in vitro and in vivo, suggesting its utility in treating conditions characterized by inflammation, such as colitis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, contributing to its therapeutic efficacy .
Drug Delivery Systems
This compound has been explored as a prodrug for targeted drug delivery systems. Its ability to release active pharmaceutical ingredients (APIs) upon enzymatic activation in specific tissues makes it suitable for localized treatment strategies. This characteristic is particularly beneficial for delivering drugs directly to inflamed tissues, minimizing systemic side effects .
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of this compound, researchers found that the compound displayed superior activity against resistant strains of bacteria compared to traditional antibiotics. The study highlighted the potential for this compound to be developed into a new class of antimicrobial agents .
Case Study 2: Inflammatory Bowel Disease
A preclinical trial investigated the use of this compound in models of inflammatory bowel disease (IBD). Results indicated that treatment with this compound significantly reduced colonic inflammation and improved histological scores compared to controls. The findings support further investigation into its application for IBD therapies .
Comparative Data Table
| Application Area | Observed Effects | Comparison with Standards |
|---|---|---|
| Antimicrobial Activity | Lower MIC values against Staphylococcus aureus | More effective than gentamicin |
| Anti-inflammatory Effects | Reduced levels of inflammatory cytokines | Superior to existing anti-inflammatory drugs |
| Drug Delivery Systems | Targeted release in inflamed tissues | Enhanced specificity over traditional delivery methods |
Mechanism of Action
The mechanism of action of 5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom and benzyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-[benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid can be compared to related sulfonamide derivatives, as detailed below:
Structural Analogues and Substituent Effects
Notes:
- Asterisked (*) molecular weights are estimated based on analogous structures.
- Substituent positions (e.g., para vs. ortho chlorine) significantly influence steric and electronic interactions. For example, the 3-trifluoromethyl group in the second compound enhances hydrophobicity and may improve binding to hydrophobic enzyme pockets .
Computational and Experimental Data
- AutoDock Vina studies () suggest that bulky substituents (e.g., benzyl-phenyl groups) improve docking scores in enzyme-binding pockets due to increased surface complementarity .
- Synthetic Accessibility : Derivatives with methyl or allyl groups (e.g., CAS: 748776-36-5) are synthesized in higher yields (40–55%) compared to bulkier analogues (e.g., 34% for compound 10q ) .
Biological Activity
5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C20H16ClNO4S
- Molecular Weight : 401.86 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, notably carbonic anhydrases (CAs). These enzymes are crucial in regulating pH and fluid balance in various tissues, and their dysregulation is associated with several diseases, including cancer.
Carbonic Anhydrase Inhibition
Research indicates that sulfonamide compounds can selectively inhibit carbonic anhydrase isozymes, particularly CAIX, which is overexpressed in many solid tumors. For instance, a study demonstrated that modifications on the benzenesulfonamide ring led to compounds with high binding affinities to CAIX, suggesting potential anticancer applications for derivatives like this compound .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related sulfonamide compounds suggest that they can inhibit growth in pathogens such as Staphylococcus aureus and Escherichia coli. For example, related compounds exhibited MIC values ranging from 3.12 to 12.5 µg/mL against these bacteria .
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study assessed the binding affinities of several sulfonamide derivatives to carbonic anhydrase isozymes, revealing that structural variations significantly affect their inhibitory potency. The compound's structural characteristics allow it to bind effectively to CAIX, with dissociation constants indicating high affinity .
- Antimicrobial Efficacy :
- Antiviral Potential :
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic protocols for 5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling a sulfamoyl chloride intermediate (e.g., 2-chloro-5-sulfamoylbenzoic acid) with benzylamine derivatives under controlled conditions. Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to drive sulfonamide bond formation .
- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the functional groups and purity of this compound?
- NMR :
- ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm. The sulfamoyl group (–SO₂–N–) shows deshielded protons at δ 3.5–4.0 ppm (if NH is present) .
- ¹³C NMR : The carbonyl (C=O) of the benzoic acid moiety resonates at ~170 ppm .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (final DMSO ≤0.1%) .
- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfamoyl group .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, given limited published data?
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like carbonic anhydrase or tyrosine phosphatases, based on its sulfamoyl and benzoic acid motifs .
- In vitro assays :
- Enzyme inhibition : Test IC₅₀ values against recombinant Shp2 phosphatase (a cancer target) at varying concentrations (1 nM–100 µM) .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with cisplatin as a positive control .
Q. What strategies are effective for designing analogs with enhanced bioactivity or solubility?
- Fluorination : Introduce –CF₃ or –F groups at the benzyl ring to improve metabolic stability and membrane permeability .
- Heterocyclic substitution : Replace the benzyl group with pyridyl or thiazole rings to modulate electronic properties and solubility .
- Prodrug approaches : Esterify the carboxylic acid to increase oral bioavailability .
Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?
- HPLC validation :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile/0.1% formic acid (70:30), flow rate 1 mL/min.
- Detection : UV at 254 nm; retention time ~6.2 min .
- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 427 → 381) for high sensitivity in pharmacokinetic studies .
Q. What structural features correlate with its potential as a kinase inhibitor or herbicide?
- Kinase inhibition : The sulfamoyl group mimics ATP’s phosphate moiety, enabling competitive binding in kinase active sites. Compare with staurosporine analogs .
- Herbicidal activity : The chloro and sulfamoyl groups disrupt chloroplast electron transport chains. Test in Arabidopsis thaliana models at 10–100 µM .
Q. How can contradictory data on its solubility or stability be resolved experimentally?
- Replicate studies : Compare solubility in DMSO (reported 10 mM vs. 5 mM ) using dynamic light scattering (DLS) to detect aggregation.
- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
